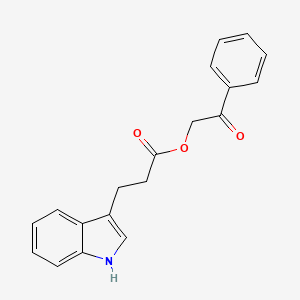
2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate” is a compound with the molecular formula C19H17NO3 . It is related to the class of compounds known as indoles, which are aromatic heterocyclic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities .
Applications De Recherche Scientifique
Inhibitor Design
A significant application of 2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate derivatives is in the design and synthesis of inhibitors. One study demonstrates the use of related compounds in the design of cytosolic phospholipase A2α (cPLA2α) inhibitors. These inhibitors are valuable for their potential in treating inflammatory conditions (Tomoo et al., 2014).
Antimicrobial Activity
Another key area of research is exploring the antimicrobial properties of compounds containing the this compound structure. Studies have synthesized various Schiff bases and tested them for antimicrobial activity, finding them to be effective against a range of bacterial and fungal pathogens (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Synthesis of Novel Compounds
Research into this compound derivatives often focuses on synthesizing new compounds with potential biological activities. For example, studies have synthesized novel compounds for testing their biological activities, including antibacterial and antifungal properties (Mathada & Mathada, 2009).
Characterization and Spectroscopy
Characterizing and understanding the molecular structure of these compounds is another important research application. Techniques such as X-ray crystallography and spectroscopy are used for detailed analysis of these compounds. One study used spectroscopic and diffractometric techniques to characterize polymorphic forms of related compounds (Vogt et al., 2013).
Pharmaceutical Applications
Finally, these compounds are researched for potential pharmaceutical applications. Their structural complexity and biological activity make them candidates for drug development, with studies exploring their use as antibacterial, antifungal, and anti-inflammatory agents (Gopi, Sastry, & Dhanaraju, 2016).
Orientations Futures
Indole derivatives, such as “2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate”, have a wide range of biological activities and have significant potential for further exploration in the development of new therapeutic agents . Future research could focus on synthesizing a variety of indole derivatives and investigating their biological activities.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can lead to various biological activities, as mentioned above.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
phenacyl 3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(14-6-2-1-3-7-14)13-23-19(22)11-10-15-12-20-17-9-5-4-8-16(15)17/h1-9,12,20H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOQCZFKYSCGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
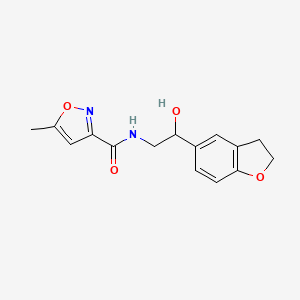
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454705.png)

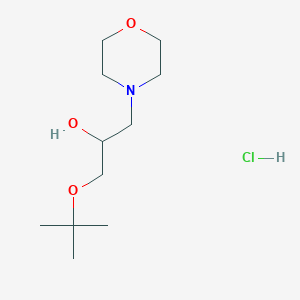
![N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454708.png)

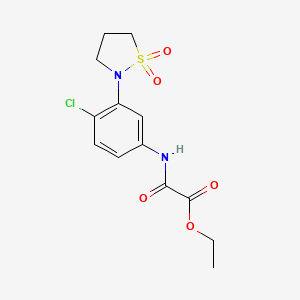
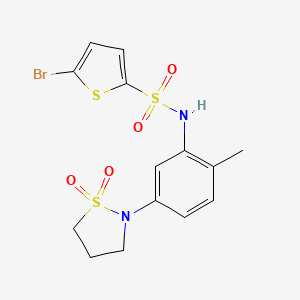
![2-[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2454716.png)

![2-(3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylpyrimidine](/img/structure/B2454719.png)

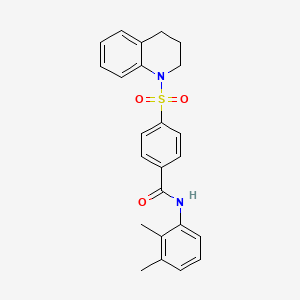
![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2454725.png)
